molecular formula C13H19BrN2 B1411799 1-[2-(3-Bromophenyl)-ethyl]-4-methylpiperazine CAS No. 1781545-53-6

1-[2-(3-Bromophenyl)-ethyl]-4-methylpiperazine

Cat. No.: B1411799
CAS No.: 1781545-53-6
M. Wt: 283.21 g/mol
InChI Key: FMFXFFQLXRFVNG-UHFFFAOYSA-N
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Description

1-[2-(3-Bromophenyl)-ethyl]-4-methylpiperazine is an organic compound that belongs to the class of piperazines It features a piperazine ring substituted with a 3-bromophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[2-(3-Bromophenyl)-ethyl]-4-methylpiperazine can be synthesized through a multi-step process involving the following key steps:

    Bromination of Phenyl Ethylamine: The starting material, phenyl ethylamine, undergoes bromination to introduce a bromine atom at the meta position of the phenyl ring.

    Alkylation: The brominated phenyl ethylamine is then alkylated with 4-methylpiperazine under basic conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and alkylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(3-Bromophenyl)-ethyl]-4-methylpiperazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like sodium azide or thiourea in polar solvents.

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon are used.

Major Products:

    Substitution: Products include azido or thiol-substituted derivatives.

    Oxidation: N-oxides.

    Reduction: Dehalogenated products.

Scientific Research Applications

1-[2-(3-Bromophenyl)-ethyl]-4-methylpiperazine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antipsychotic and antidepressant drugs.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand the interaction of piperazine derivatives with biological targets, such as receptors and enzymes.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[2-(3-Bromophenyl)-ethyl]-4-methylpiperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter levels and signaling pathways. This modulation is the basis for its potential therapeutic effects in treating neurological disorders.

Comparison with Similar Compounds

  • 1-[2-(4-Bromophenyl)-ethyl]-4-methylpiperazine
  • 1-[2-(3-Chlorophenyl)-ethyl]-4-methylpiperazine
  • 1-[2-(3-Fluorophenyl)-ethyl]-4-methylpiperazine

Comparison: 1-[2-(3-Bromophenyl)-ethyl]-4-methylpiperazine is unique due to the presence of the bromine atom at the meta position of the phenyl ring, which influences its reactivity and interaction with biological targets. Compared to its analogs with different halogen substitutions, the bromine atom provides distinct electronic and steric effects, making this compound particularly interesting for specific applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

1-[2-(3-bromophenyl)ethyl]-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2/c1-15-7-9-16(10-8-15)6-5-12-3-2-4-13(14)11-12/h2-4,11H,5-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFXFFQLXRFVNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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